molecular formula C16H11BrN2O B5347118 3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

Cat. No.: B5347118
M. Wt: 327.17 g/mol
InChI Key: CVFAOTCLEJHQQE-IZZDOVSWSA-N
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Description

3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with cinnamaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or dimethyl sulfoxide (DMSO).

Major Products Formed

    Substitution Reactions: Yield substituted phenyl derivatives.

    Coupling Reactions: Produce biaryl or styrene derivatives, depending on the coupling partners used.

Scientific Research Applications

3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole has several applications in scientific research:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

    Electronic Properties: In materials science, the compound’s electronic properties are exploited in devices like OLEDs, where it contributes to the emission of light through electron-hole recombination.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: Another brominated aromatic compound with different applications and properties.

    1,2,4-oxadiazole derivatives: A broad class of compounds with varying substituents that exhibit diverse biological and electronic properties.

Uniqueness

3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole is unique due to its specific combination of a bromophenyl group and a phenylethenyl group attached to the oxadiazole ring. This unique structure imparts distinct electronic and biological properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-9-7-13(8-10-14)16-18-15(20-19-16)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFAOTCLEJHQQE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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